molecular formula C22H21N3O3S2 B11142993 (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11142993
M. Wt: 439.6 g/mol
InChI Key: LNQMMPBIPCBMDW-NNEYTCFUSA-N
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Description

The compound “(5Z)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolothiazoles typically involves the cyclization of thiosemicarbazides with α-haloketones or α-haloesters. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating under reflux conditions. Catalysts like acids or bases can be used to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, triazolothiazoles are studied for their unique structural properties and reactivity. They are used as building blocks in the synthesis of more complex molecules.

Biology

In biological research, these compounds are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery.

Medicine

Medically, triazolothiazoles have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions. Their diverse biological activities make them attractive candidates for drug development.

Industry

In industry, these compounds are used in the development of new materials with specific properties, such as conductivity or fluorescence. They are also explored for their potential in agricultural applications as pesticides or herbicides.

Mechanism of Action

The mechanism of action of triazolothiazoles involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidines: Similar in structure but with a pyrimidine ring instead of a thiazole ring.

    Thiazolopyridines: Contain a pyridine ring in place of the triazole ring.

    Benzothiazoles: Feature a benzene ring fused to a thiazole ring.

Uniqueness

The uniqueness of “(5Z)-5-[(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” lies in its specific substitution pattern and the presence of both triazole and thiazole rings. This unique structure may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O3S2/c1-3-11-28-17-9-7-15(13-18(17)27-4-2)14-19-21(26)25-22(30-19)23-20(24-25)10-8-16-6-5-12-29-16/h5-10,12-14H,3-4,11H2,1-2H3/b10-8+,19-14-

InChI Key

LNQMMPBIPCBMDW-NNEYTCFUSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2)OCC

Origin of Product

United States

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